2-hydrazinyl-2-oxo-N-phenylacetamide

Descripción

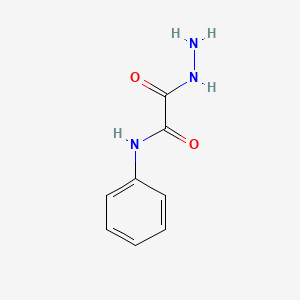

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydrazinyl-2-oxo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTZBUPLMNLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377125 | |

| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-46-9 | |

| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this molecule, presented in a clear and structured format to facilitate its use in a research and development setting.

Introduction

This compound, also known as N-phenyloxamic acid hydrazide, is a chemical intermediate that serves as a versatile building block in the synthesis of various heterocyclic compounds and potential therapeutic agents. Its structure, incorporating a phenylacetamide and a hydrazinyl moiety, offers multiple reactive sites for further chemical modifications, making it a valuable precursor in the design of novel molecules with diverse biological activities. This guide outlines a reliable synthetic route and the analytical methods used to confirm the structure and purity of the final compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an intermediate ester, ethyl 2-oxo-2-(phenylamino)acetate, through the reaction of aniline with diethyl oxalate. The subsequent step is the hydrazinolysis of this ester using hydrazine hydrate to yield the final product.

A general synthetic scheme is presented below:

Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate

Aniline is reacted with diethyl oxalate. This reaction typically involves heating the reactants.

Step 2: Synthesis of this compound

The resulting ethyl 2-oxo-2-(phenylamino)acetate is then refluxed with hydrazine hydrate to produce this compound.[1]

Below is a diagram illustrating the synthesis workflow:

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate

A detailed experimental protocol for this step, including specific quantities of reagents, reaction conditions, and purification methods, would be required for precise replication. A general literature method involves boiling aniline with diethyl oxalate.[1] The product can be crystallized from water.

Step 2: Synthesis of this compound

To a solution of ethyl 2-oxo-2-(phenylamino)acetate in a suitable solvent such as ethanol, hydrazine hydrate is added. The reaction mixture is then refluxed for a specific period. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent like absolute ethanol can be performed to purify the final compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The expected characterization data are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O₂ | [2][3] |

| Molecular Weight | 179.18 g/mol | [2][3] |

| CAS Number | 4740-46-9 | [2][3] |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| IR (Infrared) Spectroscopy (KBr, cm⁻¹) | - N-H stretching (hydrazide and amide): ~3200-3400- C=O stretching (amide and hydrazide): ~1650-1700- N-H bending (amide II): ~1550- C-N stretching: ~1300-1400- Aromatic C-H stretching: ~3000-3100- Aromatic C=C stretching: ~1450-1600 |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (DMSO-d₆, δ ppm) | - Aromatic protons (phenyl group): ~7.0-8.0 (multiplet, 5H)- Amide N-H proton: ~9.5-10.5 (singlet, 1H)- Hydrazide N-H protons: ~4.5 (broad singlet, 2H) and ~9.0-10.0 (singlet, 1H) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (DMSO-d₆, δ ppm) | - Carbonyl carbons (amide and hydrazide): ~160-170- Aromatic carbons: ~120-140 |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 179 |

The following diagram illustrates the logical relationship in the characterization process, from the synthesized compound to its analytical confirmation.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The outlined two-step synthetic procedure, coupled with the expected analytical data, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The provided experimental framework and characterization benchmarks will aid in the successful preparation and validation of this important chemical intermediate, paving the way for its application in the development of novel compounds with potential therapeutic value.

References

An In-depth Technical Guide on the Chemical Properties of 2-hydrazinyl-2-oxo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-hydrazinyl-2-oxo-N-phenylacetamide. This compound, also known as N-phenyloxamic acid hydrazide, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. This document outlines detailed experimental protocols, presents key chemical data in a structured format, and includes visualizations of synthetic pathways to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4740-46-9 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 217-219 °C | [3] |

| SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NN | [1] |

| InChI | InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | [1] |

Synthesis

The primary synthetic route to this compound involves a two-step process, starting from aniline. The first step is the formation of an intermediate ester, ethyl oxo(phenylamino)acetate, which is then reacted with hydrazine hydrate to yield the final product.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl oxo(phenylamino)acetate [3]

-

To a stirred solution of aniline (1.8 mL, 20 mmol) and triethylamine (2.8 mL, 20 mmol) in dichloromethane (60 mL) at 0 °C, a solution of ethyl oxalyl chloride (2.2 mL, 20 mmol) in 20 mL of dichloromethane is slowly added.

-

The reaction mixture is stirred for 1 hour at 0 °C.

-

The mixture is then allowed to warm to room temperature and stirred for an additional hour.

-

The solvent is evaporated under reduced pressure to yield ethyl oxo(phenylamino)acetate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound [3]

-

To a solution of ethyl oxo(phenylamino)acetate (3.74 g, 19 mmol) in 135 mL of 96% ethanol, hydrazine hydrate (1.13 mL, 23 mmol) is added dropwise.

-

The resulting solution is stirred at room temperature for 2 hours.

-

The precipitate that forms is collected by filtration to give this compound.

-

The product can be used in subsequent steps without further purification, or it can be recrystallized from a suitable solvent such as ethanol to improve purity.

Caption: Synthetic workflow for this compound.

Spectral Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has been reported with the following key absorptions:[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3319, 3284 | N-H stretching (amine and amide) |

| 1668 | C=O stretching (amide) |

The presence of strong N-H and C=O stretching bands is characteristic of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for the parent compound are not explicitly available. However, for its derivatives, the aromatic protons of the phenyl group typically appear in the range of δ 7.0-8.0 ppm in the ¹H NMR spectrum. The N-H protons would be expected to appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. In the ¹³C NMR spectrum, the carbonyl carbons would be expected to resonate at the downfield region (around 160-170 ppm).

Mass Spectrometry

High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the exact mass of the compound (C₈H₉N₃O₂), which is 179.0695 g/mol .

Reactivity and Applications in Synthesis

The primary utility of this compound in research and drug development lies in its role as a versatile synthetic intermediate. The hydrazinyl group is a key functional moiety that readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives.[4] These hydrazones are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[4]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of the desired aldehyde or ketone (1 mmol) to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid (2-3 drops), can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux for a period of 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF-water mixtures).

Caption: Role as an intermediate in bioactive hydrazone synthesis.

Biological Significance of Derivatives

While this compound itself is not known for significant biological activity, its hydrazone derivatives have been the subject of extensive research in drug discovery. The structural motif of a hydrazone linked to an N-phenylacetamide core has been explored for various therapeutic targets. For instance, certain derivatives have shown promising results as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[4] Furthermore, other derivatives have been investigated for their potential as anticancer agents, with some studies suggesting mechanisms involving the induction of apoptosis in cancer cells.[4] The ease of diversification of the hydrazone moiety allows for the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound is a chemically significant molecule that serves as a crucial building block in the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its hydrazinyl group make it an attractive starting material for the development of novel compounds with potential pharmacological applications. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the generation of bioactive molecules. Further research into the derivatives of this compound holds promise for the discovery of new therapeutic agents.

References

- 1. This compound | C8H9N3O2 | CID 2763736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (EVT-3996577) [evitachem.com]

An In-depth Technical Guide to the Molecular Structure and Analysis of 2-hydrazinyl-2-oxo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide. This document details the key physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectroscopic characteristics. All quantitative data is presented in structured tables for clarity and comparative purposes. Additionally, molecular structure and logical workflow diagrams are provided to facilitate understanding.

Introduction

This compound, also known as N-phenyloxamic acid hydrazide, is a chemical compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a phenylacetamide moiety linked to a hydrazide group, presents multiple points for chemical modification, making it an interesting scaffold for the synthesis of more complex molecules with potential biological activity. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1][2] The molecule consists of a central oxamide core connecting a phenyl ring to a hydrazinyl group.

Below is a 2D representation of the molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 4740-46-9 | [1][2][3] |

| Molecular Formula | C₈H₉N₃O₂ | [1][2] |

| Molecular Weight | 179.18 g/mol | [1][2] |

| SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NN | [1] |

| InChIKey | APJTZBUPLMNLOG-UHFFFAOYSA-N | [1] |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the reaction of diethyl oxalate with aniline to form the intermediate, ethyl N-phenyloxamate. The second step is the hydrazinolysis of this ester intermediate with hydrazine hydrate to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl N-phenyloxamate

This protocol is adapted from the general procedure for the reaction of primary amines with diethyl oxalate.

-

Reaction Setup: In a 100 mL round-bottom flask, combine aniline (0.93 g, 10 mmol) and diethyl oxalate (2.92 g, 20 mmol, 2.0 eq.).

-

Reaction: Heat the mixture at 130-140 °C for 2 hours. Ethanol will be evolved during the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Add 20 mL of a 1:1 mixture of ethanol and water. The solid product, ethyl (phenylamino)(oxo)acetate, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold aqueous ethanol, and dry to yield the intermediate product.

Step 2: Synthesis of this compound

This protocol is a general method for the hydrazinolysis of esters.

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the ethyl N-phenyloxamate (1.93 g, 10 mmol) from Step 1 in 50 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While publicly available, detailed spectra for this specific compound are limited, the expected data based on its functional groups are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the hydrazide protons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | -NH- (Amide) |

| ~9.5 | Singlet | 1H | -NH- (Hydrazide) |

| 7.5 - 7.8 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.2 - 7.4 | Multiplet | 2H | Aromatic (meta-protons) |

| 7.0 - 7.2 | Multiplet | 1H | Aromatic (para-proton) |

| ~4.5 | Broad Singlet | 2H | -NH₂ (Hydrazide) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~160 | C=O (Hydrazide) |

| ~138 | Aromatic C (quaternary, C-N) |

| ~129 | Aromatic C (CH) |

| ~124 | Aromatic C (CH) |

| ~120 | Aromatic C (CH) |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. An FTIR spectrum obtained from a KBr wafer is available on PubChem.[1]

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (amide and hydrazide) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1650 - 1700 | Strong | C=O stretching (amide I band) |

| 1630 - 1660 | Strong | C=O stretching (hydrazide) |

| 1580 - 1620 | Medium | C=C stretching (aromatic ring) |

| 1500 - 1550 | Strong | N-H bending (amide II band) |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 179.18. Fragmentation patterns would likely involve the cleavage of the amide and hydrazide bonds.

Conclusion

This technical guide provides a detailed overview of the molecular structure, a plausible synthesis, and the expected analytical data for this compound. The provided experimental protocols and tabulated spectral data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to synthesize, characterize, and further investigate this compound and its derivatives for various applications.

References

Spectroscopic and Synthetic Profile of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 2-hydrazinyl-2-oxo-N-phenylacetamide. The information is curated to support research and development activities where this molecule is of interest. All quantitative data are presented in clear, tabular formats, and detailed experimental protocols are provided.

Spectroscopic Data

The structural integrity of this compound (C₈H₉N₃O₂) is confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Assignment |

| Data Unavailable | Characteristic Peaks |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data Unavailable |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| Data Unavailable |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data Unavailable | [M]⁺ |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves a two-step process.[1]

Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate

In the initial step, aniline is reacted with diethyl oxalate. A typical procedure involves boiling 8 mL of aniline with 8.5 mL of diethyl oxalate.[1] The resulting product, ethyl 2-oxo-2-(phenylamino)acetate, is then purified by crystallization from water.[1]

Step 2: Synthesis of this compound

Following the synthesis of the intermediate, 1.65 g of ethyl 2-oxo-2-(phenylamino)acetate is refluxed with 0.5 mL of hydrazine hydrate.[1] This reaction yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Infrared (IR) Spectroscopy

An FTIR spectrum of the compound would typically be recorded using a KBr wafer technique.[2] A small amount of the dried sample is mixed with potassium bromide and pressed into a thin, transparent pellet. The spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, the sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is determined.

Caption: General workflow for spectroscopic analysis.

References

Crystal Structure of 2-Hydrazinyl-2-oxo-N-phenylacetamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this guide leverages detailed crystallographic data from a complex derivative, 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, to provide insights into the molecular geometry and intermolecular interactions that characterize this class of compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of both a hydrazide and an acetamide moiety provides multiple sites for functionalization and hydrogen bonding, which are crucial for molecular recognition and biological activity. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of structure-activity relationships.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally follows a multi-step reaction sequence. A general synthetic workflow is depicted below.

Synthesis of Ethyl oxo(phenylamino)acetate (Intermediate 1)[1]

To a stirring solution of aniline (1.8 mL, 20 mmol) and triethylamine (2.8 mL, 20 mmol) in dichloromethane (60 mL) at 0 °C, a solution of ethyl oxalyl chloride (2.2 mL, 20 mmol) in 20 mL of dichloromethane was added dropwise. The reaction mixture was stirred for 1 hour under these conditions, followed by an additional hour of stirring at room temperature. The solvent was then evaporated to yield the intermediate product.

Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide (Core Compound)[1]

To a solution of ethyl oxo(phenylamino)acetate (3.74 g, 19 mmol) in 96% ethanol, hydrazine hydrate (1.13 mL, 23 mmol) was added dropwise. The resulting solution was stirred at room temperature for 2 hours. The precipitate formed was collected by filtration to give the desired product.

Synthesis of Hydrazone Derivatives[1]

The final hydrazone derivatives are synthesized through an acid-catalyzed condensation of the core compound with a corresponding aromatic aldehyde. In a typical procedure, the aromatic aldehyde is added to a solution of 2-hydrazinyl-2-oxo-N-phenyl-acetamide in ethanol with a catalytic amount of acid (e.g., HCl). The reaction mixture is stirred at room temperature for 2 hours to yield the final derivative.

Crystallography

As a representative example of this class of compounds, the crystallographic data for 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide is presented.

Data Collection and Refinement

Single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Crystal Structure Data

The following table summarizes the key crystallographic data and refinement parameters.

| Parameter | Value |

| Empirical formula | C₂₀H₁₈ClN₃O₂ |

| Formula weight | 367.83 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(2) Å, α = 90° |

| b = 16.934(3) Å, β = 98.93(3)° | |

| c = 10.895(2) Å, γ = 90° | |

| Volume | 1843.9(6) ų |

| Z | 4 |

| Density (calculated) | 1.325 Mg/m³ |

| Absorption coefficient | 0.229 mm⁻¹ |

| F(000) | 768 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.14 to 25.00° |

| Index ranges | -12≤h≤12, -20≤k≤20, -12≤l≤12 |

| Reflections collected | 8213 |

| Independent reflections | 3245 [R(int) = 0.045] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3245 / 0 / 235 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.138 |

| R indices (all data) | R1 = 0.082, wR2 = 0.157 |

| Largest diff. peak and hole | 0.28 and -0.31 e.Å⁻³ |

Selected Bond Lengths and Angles

The following tables provide selected bond lengths and angles for the representative derivative, illustrating the geometry of the core acetamide and hydrazone-like linkage.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-O1 | 1.228(3) |

| C1-N1 | 1.348(3) |

| C1-C2 | 1.529(4) |

| C2-O2 | 1.215(3) |

| C2-N2 | 1.365(3) |

| N2-N3 | 1.383(3) |

Table 2: Selected Bond Angles (°)

| Angle | Angle (°) |

| O1-C1-N1 | 124.8(3) |

| O1-C1-C2 | 119.5(2) |

| N1-C1-C2 | 115.7(2) |

| O2-C2-N2 | 123.0(2) |

| O2-C2-C1 | 119.8(2) |

| N2-C2-C1 | 117.2(2) |

| C2-N2-N3 | 119.4(2) |

Molecular and Crystal Packing

The crystal packing of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide is primarily governed by intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains of molecules within the crystal lattice. These chains are further stabilized by C-H···π interactions. This hydrogen bonding motif is likely to be a common feature in the crystal structures of other this compound derivatives.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single-crystal X-ray diffraction experiment.

The Synthetic Heart of a Thousand Faces: A Technical Guide to the Biological Potential of 2-Hydrazinyl-2-oxo-N-phenylacetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant role of 2-hydrazinyl-2-oxo-N-phenylacetamide as a pivotal scaffold in medicinal chemistry. While the core molecule itself has not demonstrated significant intrinsic biological activity in available literature, its true value lies in its function as a versatile synthetic intermediate. Through the facile condensation of its hydrazinyl moiety with a wide array of aldehydes and ketones, a diverse library of N-phenylacetamide-based hydrazone derivatives has been generated. These derivatives have exhibited a broad spectrum of promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This guide will detail the synthesis of the core scaffold, provide an overview of the experimental protocols used to assess the biological activities of its derivatives, present quantitative data in a structured format, and visualize key synthetic and conceptual pathways.

Core Synthesis: The Gateway to Bioactivity

The foundational compound, this compound, serves as the essential building block for the synthesis of a multitude of biologically active hydrazone derivatives. Its preparation is a straightforward two-step process, commencing with the reaction of aniline with an excess of a dialkyl oxalate, followed by hydrazinolysis.

Experimental Protocol: Synthesis of this compound

A widely adopted method for the synthesis of this compound involves a two-step procedure:

-

Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate: Aniline is reacted with a dialkyl oxalate (commonly diethyl oxalate or ethyl oxalyl chloride) in an appropriate solvent. For instance, aniline can be boiled with diethyl oxalate. Alternatively, a solution of ethyl oxalyl chloride in a solvent like dichloromethane can be added to a stirring solution of aniline and a base such as triethylamine at 0°C.

-

Hydrazinolysis: The resulting ethyl 2-oxo-2-(phenylamino)acetate is then refluxed with hydrazine hydrate. The product, this compound, typically precipitates from the reaction mixture and can be purified by crystallization.

The following diagram illustrates the general synthetic workflow:

Biological Activities of Hydrazone Derivatives

The true biological potential of this compound is unlocked upon its conversion to a vast array of hydrazone derivatives. The general synthetic scheme involves the condensation of the core compound with various aldehydes or ketones, often in an alcoholic solvent with a catalytic amount of acid. This modularity allows for the systematic exploration of structure-activity relationships.

The resulting hydrazones have been investigated for a range of pharmacological activities, as summarized below.

Antimicrobial and Antifungal Activity

Hydrazone derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A standardized inoculum is prepared, typically to a concentration of 10^5 to 10^8 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation and Incubation: The standardized inoculum is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Derivative Class | Target Organism | Activity Metric | Value | Reference |

| Transition Metal Complexes of 2-(2-(3,4-dihydronaphthalenylidene)hydrazinyl)-2-oxo-N-phenylacetamide | Bacillus subtilis (G+) | Zone of Inhibition | > Ligand | |

| Pseudomonas aeruginosa (G-) | Zone of Inhibition | > Ligand | ||

| Copper Complexes of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide | Staphylococcus aureus (G+) | Inhibitory Zone Diameter | Active | |

| Escherichia coli (G-) | Inhibitory Zone Diameter | Active | ||

| Candida albicans (Fungus) | Inhibitory Zone Diameter | Active | ||

| Aspergillus flavus (Fungus) | Inhibitory Zone Diameter | Active |

Anticancer Activity

Several hydrazone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| N'-(2-Oxoindolin-3-ylidene)hydrazide-hydrazones | Human liver (HepG2) | IC50 | 3 - 7 µM | |

| Human leukemia (Jurkat) | IC50 | 3 - 7 µM | ||

| Isatin N-phenylacetamide based sulphonamides | hCA I | K_I | 45.10 nM | |

| hCA II | K_I | 5.87 nM | ||

| hCA XII | K_I | 7.91 nM |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has also been a subject of investigation.

-

Animal Model: A suitable animal model, typically rats or mice, is used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antiviral Activity

The antiviral properties of certain hydrazone derivatives have been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.

-

Compound Application: The test compounds are applied to the leaves at different time points relative to virus inoculation to assess protective, curative, and inactivating effects.

-

Symptom Observation: The development of local lesions on the leaves is observed and counted after a few days.

-

Calculation of Inhibition Rate: The inhibition rate is calculated based on the reduction in the number of lesions in the treated plants compared to the control plants.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of these derivatives are still under investigation, some have been proposed. For instance, the anticancer activity of some hydrazones is thought to be related to their ability to induce apoptosis. Other derivatives, particularly those incorporating a sulfonamide moiety, have been shown to act as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological and pathological processes, including cancer.

Conclusion

This compound stands out not for its own biological prowess, but as a remarkably fruitful scaffold for the generation of a vast and diverse library of bioactive hydrazone derivatives. The ease of its synthesis and subsequent derivatization makes it an attractive starting point for medicinal chemists and drug development professionals. The consistent emergence of potent antimicrobial, anticancer, anti-inflammatory, and antiviral activities among its derivatives underscores the continued potential of this chemical class in the quest for novel therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action of the most promising derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles to advance them through the drug development pipeline.

starting materials for the synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and synthetic route for 2-hydrazinyl-2-oxo-N-phenylacetamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an ethyl oxanilate intermediate, followed by hydrazinolysis to yield the target compound. Detailed experimental protocols and quantitative data are presented to facilitate its replication in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of this compound proceeds through a two-step reaction. The first step involves the acylation of aniline with diethyl oxalate to form ethyl 2-oxo-2-(phenylamino)acetate. In the second step, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to afford the final product.

II. Starting Materials

The primary starting materials required for the synthesis of this compound are readily available commercial reagents.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Aniline | C₆H₇N | 93.13 | 62-53-3 | Should be freshly distilled before use for optimal results. |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Anhydrous conditions are recommended. |

| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | Typically used as an 80-100% aqueous solution. Caution: toxic and corrosive. |

| Ethanol (96%) | C₂H₆O | 46.07 | 64-17-5 | Used as a solvent in both synthetic steps. |

III. Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate

This procedure outlines the formation of the ethyl oxanilate intermediate from aniline and diethyl oxalate.[1]

Procedure:

-

A solution of aniline (5 g, 53 mmol) in 10 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

To this solution, diethyl oxalate (11.7 g, 80 mmol) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

-

After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 2-oxo-2-(phenylamino)acetate.

Step 2: Synthesis of this compound

This protocol details the conversion of the ethyl oxanilate intermediate to the final product using hydrazine hydrate.[1]

Procedure:

-

In a suitable flask, a solution of ethyl 2-oxo-2-(phenylamino)acetate (3.74 g, 19 mmol) is prepared in 135 mL of 96% ethanol.

-

Hydrazine hydrate (1.13 mL, 23 mmol) is added dropwise to the solution.

-

The resulting mixture is stirred at room temperature for 2 hours.

-

During this time, the product will precipitate out of the solution.

-

The precipitate is collected by filtration to give this compound. The product can be used in the next step without further purification.

IV. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |

| Ethyl 2-oxo-2-(phenylamino)acetate | C₁₀H₁₁NO₃ | 193.20 | 95%[1] | 64-66[1] | - |

| This compound | C₈H₉N₃O₂ | 179.18 | 90%[1] | 217-219[1] | IR (KBr, cm⁻¹): 3319, 3284 (NH₂, NH, stretch), 1668 (C=O, stretch)[1] |

V. Visualized Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-hydrazinyl-2-oxo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 2-hydrazinyl-2-oxo-N-phenylacetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the requisite experimental protocols for determining these properties, presents hypothetical data in a structured format, and discusses potential degradation pathways. This guide is intended to serve as a robust framework for researchers initiating studies on this molecule.

Introduction

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a hydrazinyl moiety, an oxo group, and a phenylacetamide core, suggests its potential as a precursor for the synthesis of various heterocyclic compounds and as a candidate for biological activity screening. One study notes its synthesis and reports a melting point of 217-219 °C[1]. Derivatives of similar hydrazide-hydrazone structures have been investigated for a range of biological activities, including antimicrobial and anticancer effects[2][3][4]. A thorough understanding of the solubility and stability of the parent compound is a critical first step in its development as a potential therapeutic agent.

Chemical Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate formulation and analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C8H9N3O2 | PubChem |

| Molecular Weight | 179.18 g/mol | PubChem |

| Melting Point | 217-219 °C | [1] |

| XLogP3-AA (Predicted) | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the protocols for determining the solubility of this compound and present hypothetical data.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation of Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, and acetone).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment is performed in triplicate to ensure accuracy.

Hypothetical Solubility Data

The following table summarizes the hypothetical solubility data for this compound in various solvents at 25 °C.

| Solvent | pH | Solubility (mg/mL) |

| Water | 7.0 | 0.5 |

| PBS | 5.0 | 0.8 |

| PBS | 7.4 | 0.6 |

| Ethanol | - | 5.2 |

| Methanol | - | 3.8 |

| DMSO | - | > 50 |

| Acetone | - | 1.5 |

Stability Profile

Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7][8]

-

Acidic Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed for a specified period (e.g., 4 hours). Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

Alkaline Hydrolysis: A solution of the compound is prepared in 0.1 N NaOH and stirred at room temperature. Samples are taken at different intervals, neutralized, and analyzed.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Samples are collected and analyzed at various time points.

-

Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 60°C) for an extended period. The sample is then dissolved in a suitable solvent and analyzed.

-

Photostability: A solution of the compound is exposed to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample is kept in the dark. Both samples are then analyzed.

-

Analysis: A stability-indicating HPLC method capable of separating the parent compound from its degradation products is used for analysis. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

Hypothetical Stability Data

The following table summarizes the hypothetical results of a forced degradation study on this compound.

| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl (reflux) | 4 hours | 75.2 | 2 | 152.1, 121.1 |

| 0.1 N NaOH (RT) | 8 hours | 60.5 | 3 | 93.1, 135.1 |

| 3% H2O2 (RT) | 24 hours | 88.9 | 1 | 195.1 |

| Dry Heat (60°C) | 7 days | 95.3 | 1 | 163.1 |

| Photostability (ICH Q1B) | - | 92.1 | 2 | Not determined |

Potential Degradation Pathways and Biological Interactions

Based on the chemical structure and the results of forced degradation studies, potential degradation pathways can be proposed. For instance, hydrolysis under acidic or basic conditions could lead to the cleavage of the amide bonds.

Given that derivatives of this compound have shown potential as anticancer agents, a hypothetical signaling pathway is presented below. This diagram illustrates a possible mechanism of action where the compound or its active metabolite could induce apoptosis in cancer cells.

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Workflows

To ensure robust and reproducible results, standardized experimental workflows are essential. The following diagrams illustrate the logical flow for determining solubility and stability.

Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Forced Degradation Study Workflow

References

- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (EVT-3996577) [evitachem.com]

- 3. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www3.paho.org [www3.paho.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

Exploring Derivatives of 2-Hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide for Researchers

An in-depth exploration into the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-hydrazinyl-2-oxo-N-phenylacetamide scaffold, offering insights for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents has led to a significant interest in the synthesis and evaluation of various heterocyclic compounds. Among these, derivatives of this compound have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis and Characterization

The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives, most notably hydrazones. The general synthetic approach involves a two-step process, beginning with the formation of the parent hydrazide, followed by a condensation reaction with various aldehydes or ketones.

Synthesis of this compound

The synthesis of the core compound, this compound, is typically achieved through the reaction of an appropriate precursor with hydrazine hydrate. A common method involves the following steps[1]:

-

Preparation of ethyl oxo(phenylamino)acetate: Aniline is reacted with ethyl oxalyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Hydrazinolysis: The resulting ethyl oxo(phenylamino)acetate is then treated with hydrazine hydrate in an alcoholic solvent, such as ethanol, at room temperature to yield this compound.

The product can be isolated by filtration and is often used in the subsequent step without extensive purification.

Synthesis of Hydrazone Derivatives

The hydrazone derivatives are synthesized via a condensation reaction between this compound and a variety of aromatic or heteroaromatic aldehydes and ketones. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid)[2][3]. The general workflow for this synthesis is depicted below:

The synthesized compounds are then characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to confirm their chemical structures.

Biological Activities and Experimental Protocols

Derivatives of this compound have been extensively evaluated for a range of biological activities. This section details the key findings and the experimental protocols used for their in vitro evaluation.

Anticancer Activity

Numerous studies have demonstrated the potential of these derivatives as anticancer agents against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells[4][5][6].

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) values are determined.

Apoptosis Induction

Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for many effective anticancer drugs.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells[4].

-

Cell Treatment: Cancer cells are treated with the test compounds for a defined period.

-

Cell Harvesting: The cells are harvested, washed, and resuspended in a binding buffer.

-

Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.

Antimicrobial Activity

Hydrazone derivatives of this compound have also shown promising activity against a range of bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values[3][7][8].

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carbonic Anhydrase Inhibition

Certain derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic target for several diseases.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The activity of CA inhibitors is often assessed using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA)[9][10][11][12][13].

-

Reagent Preparation: Prepare assay buffer, a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA), and solutions of the test compounds and a known inhibitor (e.g., acetazolamide) as a positive control.

-

Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compounds to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Kinetic Measurement: The rate of formation of the yellow-colored product, p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative derivatives of this compound.

Table 1: Synthesis and Physicochemical Properties of Selected Hydrazone Derivatives

| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) |

| 1a | 2-Nitrobenzaldehyde | - | - |

| 1b | 4-Hydroxybenzaldehyde | - | - |

| 1c | 4-Methylbenzaldehyde | - | - |

| 1d | 1-Methylpiperidin-4-one | - | - |

Note: '-' indicates data not available in the provided search results.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives

| Compound ID | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| 2a | - | - | - |

| 2b | - | - | - |

| 2c | - | - | - |

Note: '-' indicates data not available in the provided search results. Cell lines would be specified based on actual experimental data from the literature.

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |

| 3a | - | - | - |

| 3b | - | - | - |

| 3c | - | - | - |

Note: '-' indicates data not available in the provided search results.

Table 4: Carbonic Anhydrase Inhibition (IC50, nM) of Selected Derivatives

| Compound ID | CA Isoform I | CA Isoform II |

| 4a | - | - |

| 4b | - | - |

Note: '-' indicates data not available in the provided search results.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by many this compound derivatives are still under investigation, the induction of apoptosis in cancer cells suggests the involvement of key regulatory proteins. A generalized logical workflow for the investigation of apoptosis induction is presented below.

Further research is required to delineate the specific molecular targets and signaling cascades affected by these compounds to fully understand their mechanisms of action.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis and the tunability of their chemical structures allow for the generation of large libraries of compounds for biological screening. The significant anticancer, antimicrobial, and enzyme inhibitory activities observed for some of these derivatives warrant further investigation and optimization through medicinal chemistry efforts. This technical guide provides a foundational resource for researchers interested in exploring the potential of this important class of molecules.

References

- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. Carbonic Anhydrase Activity Assay [protocols.io]

- 13. mdpi.com [mdpi.com]

Theoretical and Computational Insights into 2-hydrazinyl-2-oxo-N-phenylacetamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of biological activities. This document synthesizes findings from various research articles, focusing on quantum chemical calculations, molecular docking simulations, and other computational methodologies. It aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural, electronic, and interactive properties of these molecules, thereby aiding in the rational design of novel therapeutic agents. All quantitative data is presented in structured tables, and key experimental and computational protocols are detailed. Visual diagrams of pertinent workflows and molecular interactions are provided to enhance comprehension.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds and Schiff bases with significant pharmacological potential. Its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Computational chemistry plays a pivotal role in elucidating the structure-activity relationships (SAR) of these molecules, providing insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and molecular docking have become indispensable tools in predicting the behavior and interaction of these compounds at a molecular level.[4][5] This guide consolidates the theoretical and computational data available for this class of compounds to serve as a foundational resource for further research and development.

Molecular Structure and Electronic Properties

The foundational structure of this compound consists of a phenylacetamide moiety linked to a hydrazinyl group.[6] This core can be readily modified, particularly at the terminal nitrogen of the hydrazinyl group, to create a diverse library of derivatives.[1][7]

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been extensively employed to understand the electronic structure, stability, and reactivity of these compounds.[2][8] The B3LYP functional with basis sets such as 6-31G and 6-311++G(d,p) is commonly used for these calculations.[9]

Table 1: Calculated Electronic Properties of Representative Derivatives

| Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Thiazole Derivatives | -5.5293 | -0.8302 | 4.6991 | B3LYP/6-311G(d,p) | [10] |

| Thiazolylbenzothiazole | - | - | - | B3LYP/3-21G | [9] |

| Triazine-dione Derivative | - | - | - | B3LYP | [11] |

Note: Specific HOMO-LUMO values are often reported for larger, more complex derivatives and may not be directly comparable across different studies due to variations in the exact molecular structure and computational methods used.

A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and charge transfer potential within the molecule.[10] This is a key factor in understanding the biological activity of these compounds.

Molecular Electrostatic Potential (MEP): MEP maps are crucial for identifying the electrophilic and nucleophilic sites of a molecule. For derivatives of this compound, the negative potential is typically localized over the oxygen and nitrogen atoms of the carbonyl and hydrazinyl groups, indicating their susceptibility to electrophilic attack. The phenyl rings and other aromatic systems often exhibit regions of positive potential.[10][11]

Mulliken Atomic Charges: The distribution of charges across the atoms of the molecule provides insight into the polarity and reactivity of different functional groups. In general, the oxygen and nitrogen atoms carry negative charges, while the carbon atoms of the carbonyl groups have a positive charge.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is widely used to understand the interaction of drug candidates with their biological targets. Derivatives of this compound have been docked against a variety of enzymes to explore their potential therapeutic applications.

Table 2: Summary of Molecular Docking Studies on Derivatives

| Derivative Class | Target Enzyme | Key Interactions | Docking Score (kcal/mol) | Reference |

| Indole-bearing Glyoxylamides | Bacterial and Fungal Proteins | Hydrogen bonding | Not specified | [1] |

| Thiazole Derivatives | Human Pancreatic α-amylase | Hydrogen bonding | -8.833 | [12] |

| N-phenylacetamide-2-oxoindole Conjugates | Carbonic Anhydrase (hCA IX) | - | - | [13] |

| 2-Chloro-N,N-diphenylacetamide Derivatives | COX-1 and COX-2 | Hydrogen bonding | Not specified | [14] |

| Pyrazolyl–thiazole Derivatives | Bacterial and Fungal Proteins | Hydrogen bonding, π–π stacking | Not specified | [15] |

These studies consistently highlight the importance of hydrogen bonding and other non-covalent interactions in the binding of these ligands to their respective protein targets. The hydrazinyl and acetamide moieties are frequently involved in forming these critical interactions.

Experimental and Computational Protocols

Synthesis

The synthesis of this compound derivatives often involves a multi-step process. A common route is the reaction of an ester, such as ethyl 2-oxo-2-(phenylamino)acetate, with hydrazine hydrate.[3] The resulting this compound can then be further reacted with various aldehydes or ketones to form the corresponding hydrazones.[3]

Computational Methods

Density Functional Theory (DFT):

-

Calculations: Geometry optimization, vibrational frequency analysis, HOMO-LUMO energy calculation, Molecular Electrostatic Potential (MEP) mapping, and Mulliken population analysis.[9]

Molecular Docking:

-

Protein Preparation: Protein Data Bank (PDB) structures are used. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: 3D structures of the ligands are generated and energy-minimized using appropriate force fields.

-

Docking Protocol: The ligand is placed in the defined active site of the protein, and a search algorithm is used to find the best binding poses. The results are then scored based on the predicted binding affinity.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

References

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1 H-Indol-2-ylcarbonyl) Hydrazinyl](oxo)Acetylphenyl)Acetamides and N-[2-(2-{[2-(Acetylamino)Phenyl](oxo)Acetylhydrazinyl)-2-Oxoethyl]-1 H-Indole-2-Carboxamides: New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Elucidation for coordination features of N-(benzothiazol-2-yl)-3-oxo-3-(2-(3-phenylallylidene)hydrazineyl)propanamide o… [ouci.dntb.gov.ua]

- 5. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]

- 6. This compound | C8H9N3O2 | CID 2763736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. Vibrational spectra, NBO analysis, HOMO-LUMO and first hyperpolarizability of 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles as potential antidiabetic agents: experimental and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 2-hydrazinyl-2-oxo-N-phenylacetamide: A Detailed Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Application Note: This document provides a comprehensive, two-step synthesis protocol for 2-hydrazinyl-2-oxo-N-phenylacetamide, a versatile chemical intermediate. Derivatives of this compound, particularly its hydrazone analogues, have garnered interest for their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] The hydrazide-hydrazone scaffold is a prominent feature in many bioactive molecules, and its ability to chelate metal ions further broadens its potential in medicinal chemistry.[1][3] This protocol offers a reliable method for the production of the core molecule, enabling further investigation into its properties and the development of novel derivatives.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the intermediate, ethyl 2-oxo-2-(phenylamino)acetate, via the reaction of diethyl oxalate with aniline. The subsequent step is the hydrazinolysis of this ester intermediate with hydrazine hydrate to yield the final product.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate (Ethyl Oxanilate)

This procedure outlines the reaction between diethyl oxalate and aniline to form the ethyl ester intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Diethyl oxalate | 146.14 | 8.5 | ~0.058 |

| Aniline | 93.13 | 8 | ~0.086 |

| Ethanol | 46.07 | As needed | - |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve 8.5 mL of diethyl oxalate in a suitable amount of ethanol.

-

To this solution, add 8 mL of aniline dropwise while stirring.[4]

-

Heat the reaction mixture to reflux and maintain for a period of time (typically 1-2 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, ethyl 2-oxo-2-(phenylamino)acetate, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Dry the product in an oven at a suitable temperature.

Expected Outcome:

-

Product: Ethyl 2-oxo-2-(phenylamino)acetate

-

Physical State: White crystalline powder[5]

-

Melting Point: 67-69 °C[6]

Step 2: Synthesis of this compound

This procedure details the conversion of the ethyl ester intermediate to the final hydrazide product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Ethyl 2-oxo-2-(phenylamino)acetate | 193.19 | 3.74 | 0.019 |

| Hydrazine hydrate (96%) | 50.06 (anhydrous) | 1.13 mL | ~0.023 |

| Ethanol (96%) | 46.07 | 135 mL | - |

Equipment:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Pipette

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum desiccator

Procedure:

-

Dissolve 3.74 g (19 mmol) of ethyl 2-oxo-2-(phenylamino)acetate in 135 mL of 96% ethanol in a beaker or flask with stirring.[7]

-

Add 1.13 mL (23 mmol) of hydrazine hydrate dropwise to the solution.[7]

-

Continue stirring the resulting solution at room temperature for 2 hours.[7]

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration.[7]

-

The product can be used in the next step without further purification.[7]

Expected Outcome:

III. Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the synthesis workflow and a potential biological pathway that could be influenced by derivatives of the synthesized compound.

Caption: Workflow for the two-step synthesis of this compound.

Caption: A potential signaling pathway for anticancer activity via apoptosis induction.

IV. Discussion

The synthesis protocol provided is robust and high-yielding. The formation of hydrazone derivatives from this compound is a common strategy to enhance biological activity. Research suggests that such derivatives can exhibit significant antimicrobial and anticancer effects.[1][2] The proposed anticancer mechanism involves the induction of apoptosis, a form of programmed cell death, which is a key target in cancer therapy.[1] Further studies could focus on synthesizing a library of hydrazone derivatives and evaluating their efficacy against various cancer cell lines and microbial strains to identify lead compounds for drug development.

References

- 1. Buy 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (EVT-3996577) [evitachem.com]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl2-oxo-2-(phenylamino)acetate , 97% , 1457-85-8 - CookeChem [cookechem.com]

- 7. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Hydrazinyl-2-oxo-N-phenylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals